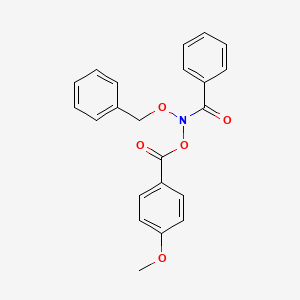
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a benzamide core substituted with a methoxybenzoyl and a phenylmethoxy group. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-methoxybenzoic acid, and phenylmethanol.
Formation of Benzamide: Benzoic acid is converted to benzamide through an amidation reaction using ammonia or an amine.
Esterification: 4-methoxybenzoic acid is esterified with phenylmethanol in the presence of a catalyst such as sulfuric acid to form 4-methoxybenzoyl phenylmethanol.
Coupling Reaction: The final step involves coupling the benzamide with 4-methoxybenzoyl phenylmethanol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated benzamides.
Scientific Research Applications
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pharmacological Effects: The compound’s structure allows it to interact with biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
4-Methoxybenzamide: A derivative with a methoxy group on the benzamide ring.
Phenylmethoxybenzamide: A derivative with a phenylmethoxy group.
Uniqueness
Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both methoxybenzoyl and phenylmethoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications compared to simpler benzamide derivatives.
Properties
CAS No. |
220168-41-2 |
|---|---|
Molecular Formula |
C22H19NO5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] 4-methoxybenzoate |
InChI |
InChI=1S/C22H19NO5/c1-26-20-14-12-19(13-15-20)22(25)28-23(21(24)18-10-6-3-7-11-18)27-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 |
InChI Key |
NWSMMTBDQVBUEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




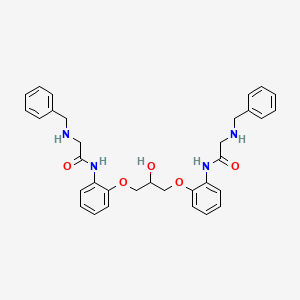
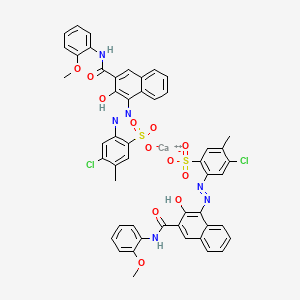
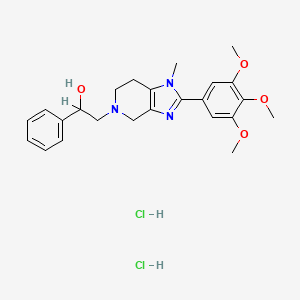
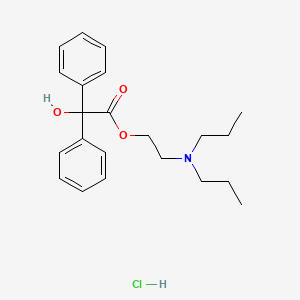
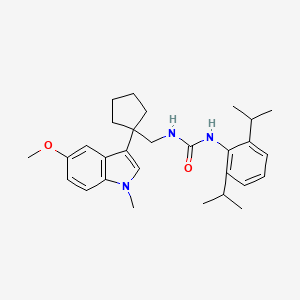
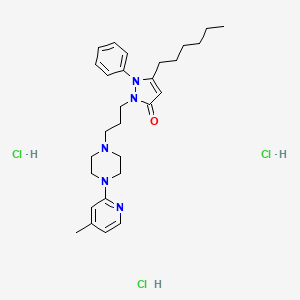

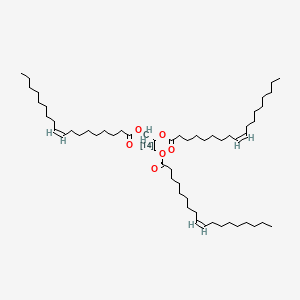
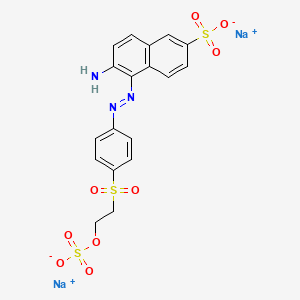
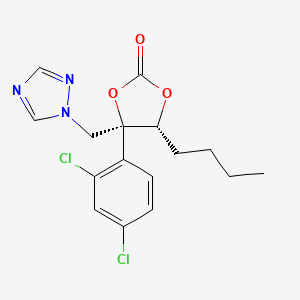
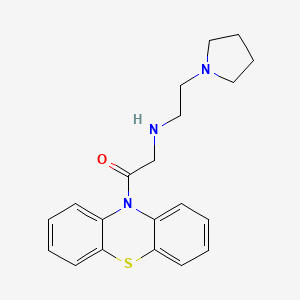
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
